2-Bromo-4-(tert-butyl)-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-5-chlorophenol is an organic compound with the molecular formula C10H12BrClO. This compound is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenol ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(tert-butyl)-5-chlorophenol typically involves the bromination and chlorination of tert-butylphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(tert-butyl)-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and various organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include substituted phenols, quinones, hydroquinones, and biaryl compounds.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-chlorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-4,6-di-tert-butylphenol: This compound has two tert-butyl groups and is used in similar applications.
2-Bromo-4-(tert-butyl)phenol: Lacks the chlorine atom but shares similar chemical properties.
2-Bromo-4-tert-butylaniline: Contains an amino group instead of a phenol group.
Uniqueness: 2-Bromo-4-(tert-butyl)-5-chlorophenol is unique due to the specific arrangement of bromine, chlorine, and tert-butyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12BrClO |
---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3 |
InChI Key |
QMHKFAUAGDPBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.